molecular formula C16H11N3O6 B3129362 3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one CAS No. 339023-56-2

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one

Cat. No. B3129362
CAS RN: 339023-56-2
M. Wt: 341.27 g/mol
InChI Key: OSBTUDPNUNQBFZ-NTEUORMPSA-N
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Description

3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBD-Cl and is commonly used as a fluorescent probe for the detection of proteins and other biomolecules. In

Scientific Research Applications

Overview of Benzofuran Derivatives

Benzofuran compounds, including derivatives like "3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one," are a class of compounds widespread in nature and have shown strong biological activities. Their potential applications span across various fields due to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered attention in chemical and pharmaceutical research as potential natural drug lead compounds. For instance, novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity are expected to be effective therapeutic drugs for hepatitis C disease. Moreover, the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents highlights their significance in drug discovery and development. The construction of complex benzofuran derivatives through unique methods like free radical cyclization cascades and proton quantum tunneling showcases the advancements in synthesizing these compounds with high yield and fewer side reactions, contributing to the construction of complex benzofuran ring systems (Yu-hang Miao et al., 2019).

Environmental and Health Implications

The environmental presence of certain benzofuran derivatives has raised concerns regarding their potential genotoxic/mutagenic risks to human health. Structurally modified polycyclic aromatic hydrocarbons (PAHs) like nitrated PAHs (nitro-PAHs) and oxygenated PAHs (oxy-PAHs), which include compounds similar to "this compound," have been implicated in the total toxicity of polycyclic aromatic compounds (PACs) in the environment. The genotoxicity and mutagenicity of these compounds, based on limited studies, suggest significant concern for human health, pointing to a dramatic underestimation of cancer risk from environmental exposure. The prioritization of certain oxy-PAH molecules for ecotoxicological and toxicological studies emphasizes the need for further research to understand their impacts better and develop biomarkers for exposure and risk assessment (Adeline Clergé et al., 2019).

Applications in Corrosion Inhibition and Material Science

Benzofuran derivatives, including "this compound," have found applications in material science, especially as corrosion inhibitors. Their effectiveness against metallic corrosion is attributed to their high electron density, which enables them to adsorb on metallic surfaces and form stable chelating complexes. This property is particularly beneficial in environments where corrosion poses significant challenges to the durability and longevity of materials. The development of quinoline-based compounds, which share structural similarities with benzofuran derivatives, as anticorrosive materials further underscores the importance of such compounds in protecting materials from degradation (C. Verma et al., 2020).

properties

IUPAC Name

3-[(E)-1-nitro-2-(4-nitroanilino)ethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-16-13-4-2-1-3-12(13)15(25-16)14(19(23)24)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,15,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBTUDPNUNQBFZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 2
3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 3
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 4
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3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 5
3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one
Reactant of Route 6
3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one

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